Methyl 7-benzoylindolizine-2-carboxylate is a compound that belongs to the indolizine family, which is characterized by a fused bicyclic structure containing nitrogen. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The systematic name reflects its structural components: a benzoyl group attached to the 7-position of the indolizine ring and a carboxylate group at the 2-position.
Methyl 7-benzoylindolizine-2-carboxylate can be synthesized through various organic reactions involving indolizine derivatives. The classification of this compound falls under heterocyclic compounds due to the presence of nitrogen in its ring structure. Indolizines, including this compound, are often studied for their biological activities, including antimicrobial and anticancer properties.
The synthesis of methyl 7-benzoylindolizine-2-carboxylate typically involves a multi-step process, often starting from readily available indoles or indolizines. One common method includes the following steps:
The reaction conditions often include solvent systems like dimethylformamide or acetonitrile, and catalysts such as triethylamine are frequently employed to facilitate the reactions. Yield percentages can vary, but methods reported yield between 66% to 89% based on purification techniques such as column chromatography .
Methyl 7-benzoylindolizine-2-carboxylate has a complex molecular structure characterized by:
Methyl 7-benzoylindolizine-2-carboxylate can undergo several chemical transformations:
The reaction conditions for these transformations typically require careful control of temperature and pH to optimize yields and selectivity .
The mechanism of action for methyl 7-benzoylindolizine-2-carboxylate largely depends on its interactions with biological targets. For instance, its potential anticancer activity may involve:
Studies have shown that similar compounds exhibit significant activity against various cancer cell lines, suggesting that methyl 7-benzoylindolizine-2-carboxylate could have comparable effects .
Relevant data regarding melting points and boiling points are often determined experimentally but may vary based on purity and crystalline form .
Methyl 7-benzoylindolizine-2-carboxylate has several scientific applications:
The indolizine scaffold represents a privileged heterocyclic system in drug design, characterized by a fused bicyclic structure comprising six- and five-membered rings sharing a bridgehead nitrogen atom. This configuration confers unique electronic properties: the six-membered ring exhibits pyridine-like electron deficiency, while the five-membered ring shows pyrrole-like electron richness (Fig. 1). This amphoteric character enables diverse non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and electrostatic contacts [3] [7]. The scaffold’s planar geometry facilitates deep penetration into enzyme active sites, while its C1, C3, and C7 positions serve as modifiable hotspots for structure-activity relationship (SAR) optimization [3].
Table 1: Key Physicochemical Properties of the Indolizine Core
Property | Value/Characteristics | Pharmacological Relevance |
---|---|---|
Aromaticity | 10-π electron system | Enhanced binding to aromatic protein pockets |
Dipole Moment | 2.1–2.5 D | Polar interactions with target enzymes |
pKa (Conjugate acid) | ~5.0 | Moderate basicity at physiological pH |
LogP (Unsubstituted) | 1.8–2.2 | Balanced lipophilicity for membrane permeation |
Indolizine derivatives demonstrate exceptional structural versatility, accommodating electron-donating groups (e.g., methyl, methoxy) at C7 and electron-withdrawing substituents (e.g., esters, ketones) at C2/C3 positions without disrupting core aromaticity. This adaptability underpins their broad bioactivity profile, including anticancer, antimicrobial, and anti-inflammatory actions. For instance, 7-acetylindolizines exhibit potent anti-tubercular activity (MIC: 4–32 μg/mL against Mycobacterium tuberculosis strains), where the C7 carbonyl group enhances target binding through dipole interactions [5]. Similarly, 2-carboxyester derivatives like methyl 7-benzoylindolizine-2-carboxylate leverage their ester moiety for hydrolytic stability while mimicking carboxylate-containing NSAIDs [7] [8].
Methyl 7-benzoylindolizine-2-carboxylate (C₁₇H₁₃NO₃) embodies strategic molecular design principles for cyclooxygenase (COX) inhibition. Its structure features three critical pharmacophoric elements:
Table 2: Structural Comparison Between Methyl 7-Benzoylindolizine-2-Carboxylate and Classical NSAIDs
Compound | Core Scaffold | Acidic Group | Aryl Hydrophobe | Molecular Weight (g/mol) |
---|---|---|---|---|
Methyl 7-benzoylindolizine-2-carboxylate | Indolizine | Methyl ester | Benzoyl (C7) | 279.3 |
Ibuprofen | Arylpropionic acid | Carboxylic acid | p-Isobutylphenyl | 206.3 |
Indomethacin | Indole acetic acid | Carboxylic acid | p-Chlorobenzoyl | 357.8 |
This bioisosteric rationale is supported by computational studies indicating that methyl 7-benzoylindolizine-2-carboxylate docks effectively into COX-2’s active site. The benzoyl group occupies the hydrophobic side pocket typically engaged by NSAIDs’ aryl rings, while the C2 ester forms hydrogen bonds with Tyr355 and Ser530—residues crucial for arachidonic acid binding [7] [9]. Unlike carboxylate-bearing NSAIDs, however, the methyl ester mitigates gastric toxicity risks by avoiding direct proton donation to the stomach lining, a key advantage for anti-inflammatory applications [9].
Indolizine pharmacology has evolved through three distinct phases:
Phase 1: Early Exploration (Pre-2000)
Initial interest focused on naturally occurring reduced indolizines like (−)-swainsonine (an α-mannosidase inhibitor) and camptothecin (a topoisomerase I inhibitor) [3]. Synthetic methodologies were limited to classical routes like the Chichibabin reaction, yielding simple alkyl/aryl-substituted analogs with modest bioactivity. Anti-infective screening identified indolizine carboxylates as weak antimicrobial agents, but their anti-inflammatory potential remained unexplored [3] [6].
Phase 2: Methodological Renaissance (2000–2015)
Advances in multicomponent reactions (MCRs) revolutionized indolizine synthesis. Microwave-assisted MCRs enabled rapid assembly of polysubstituted derivatives, including methyl 7-benzoylindolizine-2-carboxylate precursors [5] [7]. Key developments included:
These innovations facilitated SAR studies linking C7 electron-withdrawing groups (e.g., acetyl, formyl) to enhanced anti-infective activity. Notably, 7-formyl-2-methylindolizine derivatives demonstrated potent anti-tubercular effects (MIC: 4 μg/mL against M. tuberculosis H37Rv), establishing position 7 as a critical anti-infective pharmacophore [5].
Phase 3: Targeted Bioactivity Expansion (2015–Present)
Recent research strategically exploits indolizine’s capacity for π-expansion and late-stage functionalization. Fused derivatives like indolizine lactones (e.g., compound cis-4f) exhibit dual anti-inflammatory and anticancer activity (IC₅₀: 20.47 μM against MDA-MB-231 breast cancer cells) through COX-2 and kinase inhibition [8]. Quinone-indolizine hybrids show remarkable potency against prostate (PC-3) and oral carcinoma (CAL-27) cells via oxidative stress induction [3]. Concurrently, methyl 7-benzoylindolizine-2-carboxylate emerged as a lead anti-inflammatory candidate by structurally merging the indolizine core with NSAID-like benzoyl and ester functionalities [7] [8].
Table 3: Key Milestones in Indolizine Derivative Development
Time Period | Synthetic Advance | Biological Breakthrough | Representative Agents |
---|---|---|---|
1948–1999 | Chichibabin reaction | Isolation of natural indolizine alkaloids | Camptothecin, (−)-Swainsonine |
2000–2015 | Microwave-assisted MCRs | Discovery of anti-TB 7-acetyl/7-formyl indolizines | 7-Formyl-2-methylindolizine (MIC: 4 μg/mL) |
2015–2025 | Late-stage functionalization, π-expansion | Dual COX-2/anticancer activity in fused indolizines | Indolizine lactone cis-4f (IC₅₀: 20.47 μM) |
Ongoing work focuses on in silico target identification for methyl 7-benzoylindolizine-2-carboxylate, with molecular docking suggesting interactions with COX-2, DNA GyrB ATPase, and malate synthase—targets relevant to inflammation and infection [5] [7]. This progression underscores the scaffold’s transition from a synthetic curiosity to a validated platform for multi-target therapeutic agents.
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0